
(R)-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that features a pyrrole ring, a tert-butyl group, and a tert-butyldiphenylsilyl-protected hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps, including the protection of hydroxyl groups and the formation of the pyrrole ring. One common method involves the use of tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dimethylformamide (DMF) to protect the hydroxyl group . The reaction is carried out under an inert atmosphere, such as argon, and the progress is monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with methanol, and the product is purified by silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tert-butyldiphenylsilyl group can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and fluoride sources like tetra-n-butylammonium fluoride for deprotection of the silyl group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other sites on the molecule .
Biology and Medicine
In biology and medicine, this compound could be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its unique structure may allow for the design of molecules with high specificity and potency.
Industry
In industry, the compound could be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group provides steric protection, allowing for selective reactions at other sites. The pyrrole ring can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl ether (TBS): Another silyl ether used for protecting hydroxyl groups, but with different steric and electronic properties.
Trimethylsilyl ether (TMS): A smaller silyl ether that provides less steric protection compared to tert-butyldiphenylsilyl ether.
Triisopropylsilyl ether (TIPS): Offers greater steric protection than TMS but less than TBDPS.
Uniqueness
®-tert-Butyl 2-(((tert-butyldiphenylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to its combination of a pyrrole ring and a tert-butyldiphenylsilyl-protected hydroxyl group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
tert-butyl (2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,3-dihydropyrrole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35NO3Si/c1-25(2,3)30-24(28)27-19-13-14-21(27)20-29-31(26(4,5)6,22-15-9-7-10-16-22)23-17-11-8-12-18-23/h7-13,15-19,21H,14,20H2,1-6H3/t21-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYFMUNEWANYBZ-OAQYLSRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CCC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=CC[C@@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
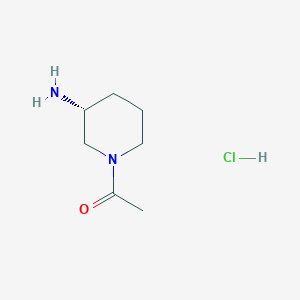
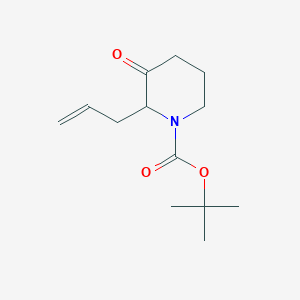
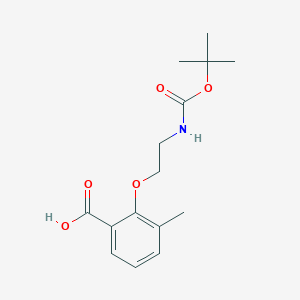


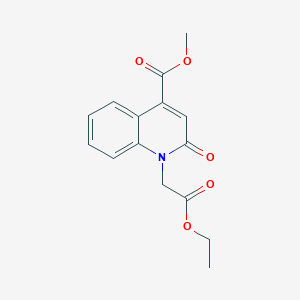
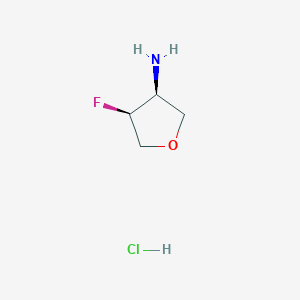
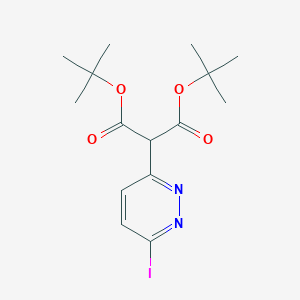
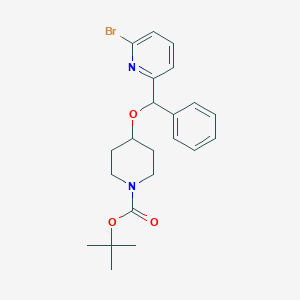
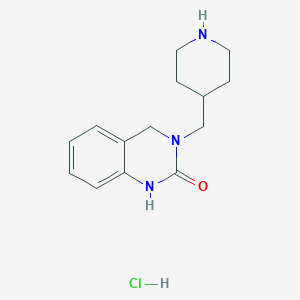
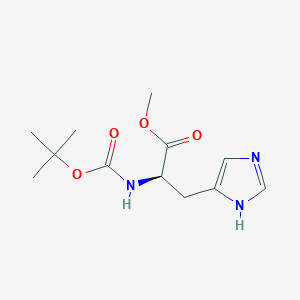
![2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8100377.png)

![[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-31,33,34,35,36,37,38,39,40,41,42-undecahydroxy-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-32-yl] 4-methylbenzenesulfonate](/img/structure/B8100389.png)
